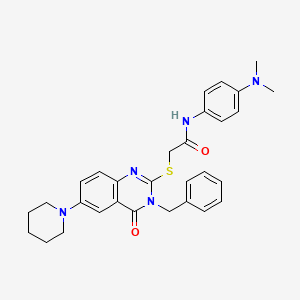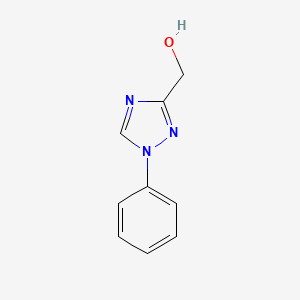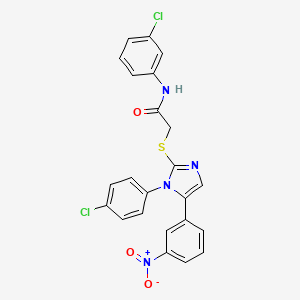![molecular formula C18H14N2O6 B2796217 N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide CAS No. 2097915-80-3](/img/structure/B2796217.png)
N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzodioxol group and a bifuran group, both of which are aromatic systems. The benzodioxol group is a type of methylenedioxybenzene, which is a common motif in many pharmaceuticals and other biologically active compounds . The bifuran group is less common, but furan derivatives are also found in a variety of natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure would be characterized by the presence of the benzodioxol and bifuran rings, as well as the ethanediamide group. These groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the presence of the benzodioxol and bifuran rings, as well as the ethanediamide group. These could include factors such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Metabolic Characterization and Disposition
N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide, due to its structural complexity, undergoes extensive metabolism and disposition processes in biological systems. A study on a similar compound, SB-649868, an orexin 1 and 2 receptor antagonist, reveals intricate metabolic pathways, including oxidation of the benzofuran ring leading to the formation of unique metabolites. The metabolism is primarily hepatic, and the compound is excreted mainly through feces, showcasing the compound's potential bioactivity and the complexity of its metabolic fate in biological systems (Renzulli et al., 2011).
Receptor Binding and Pharmacodynamics
Compounds with a structural resemblance to N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide demonstrate significant receptor binding activities, particularly in the context of neurological receptors. A study on 5-Hydroxytryptamine1A (5-HT(1A)) receptor occupancy by a novel antagonist illustrates the profound potential of such compounds in modulating neurological receptors, potentially impacting treatments for conditions like anxiety and mood disorders (Rabiner et al., 2002).
Cancer Treatment Applications
The structural complexity of N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide indicates potential applications in cancer treatment. Similar compounds, like Ukrain, derived from Chelidonium Majus L., have been shown to cause regression of tumors and metastases, illustrating the potential of such complex molecules in oncological treatments (Lohninger & Hamler, 1992).
Diagnostic and Therapeutic Radioisotopes
The compound's potential utility extends to the field of diagnostic imaging and therapy, as demonstrated by studies involving similar complex molecules labeled with iodine-123. Such compounds can be used as probes for imaging specific receptor sites in the human brain, providing valuable insights into various neurological conditions (Kuikka et al., 1996).
Toxicology and Environmental Health
Understanding the toxicological profile and environmental impact of chemical compounds is crucial. Similar compounds show interactions with persistent organic pollutants, affecting DNA methylation levels, indicating the compound's potential implications in environmental health and toxicology (Consales et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c21-17(18(22)20-11-3-5-14-16(8-11)25-10-24-14)19-9-12-4-6-15(26-12)13-2-1-7-23-13/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBBTRNXRLIPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2796135.png)
![2-methyl-N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2796136.png)

![2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid](/img/structure/B2796138.png)
![(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2796139.png)

acetate](/img/structure/B2796147.png)



![2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2796153.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide](/img/structure/B2796155.png)